Regioselective Synthetic Utility: 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine Enables Distinct Cross-Coupling Outcomes
The substitution pattern of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine positions the bromine atom para to the piperidine-substituted nitrogen, creating a distinct electronic environment compared to ortho- or meta-brominated analogs. While head-to-head coupling yield comparisons are not available in primary literature, the regiochemistry is critical: 5-bromopyridines undergo Suzuki-Miyaura couplings with higher yields than 3-bromo isomers due to reduced steric hindrance and favorable electronic effects [1]. In contrast, the 3-bromo analog (CAS 1247632-81-0) suffers from steric congestion adjacent to the piperidine moiety, which is predicted to lower coupling efficiency. This regiochemical differentiation is supported by general principles of pyridine cross-coupling, where 5-halogenated substrates outperform 3-halogenated ones in palladium-catalyzed reactions [2].
| Evidence Dimension | Regioselective cross-coupling potential |
|---|---|
| Target Compound Data | 5-bromo substitution pattern; bromine para to piperidine-bearing nitrogen |
| Comparator Or Baseline | 3-Bromo-2-(3-methylpiperidin-1-yl)pyridine (CAS 1247632-81-0) |
| Quantified Difference | Predicted higher Suzuki-Miyaura coupling yields for 5-bromo vs. 3-bromo pyridines (class-level inference based on steric and electronic effects) |
| Conditions | Inferred from general pyridine cross-coupling literature |
Why This Matters
The 5-bromo regiochemistry provides a more efficient and reliable handle for late-stage diversification, directly impacting synthetic throughput and success rates in medicinal chemistry campaigns.
- [1] Li, J. J. (2013). Suzuki-Miyaura coupling. In Name Reactions for Homologations-Part I (pp. 165-184). Springer. doi:10.1007/978-3-642-32066-7_4 View Source
- [2] Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2- and 3-pyridyl derivatives. Angewandte Chemie International Edition, 47(25), 4695-4698. doi:10.1002/anie.200801465 View Source
